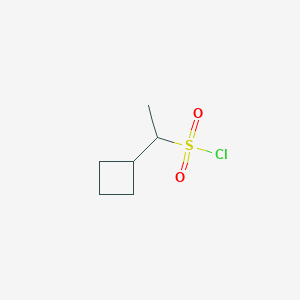
1-Cyclobutylethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclobutylethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used to convert thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiol derivatives to the corresponding sulfonyl chlorides .
Industrial Production Methods
Industrial production of sulfonyl chlorides often involves the reaction of sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reactions typically require controlled temperatures and extended reaction times to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Substitution: Reactions with amines typically occur under mild conditions, often at room temperature, using solvents like dichloromethane (CH₂Cl₂).
Oxidation: Oxidative reactions may involve reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reductive reactions may use reagents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Applications De Recherche Scientifique
1-Cyclobutylethane-1-sulfonyl chloride is utilized in various scientific research applications:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
1-Cyclobutylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkyl derivatives:
Similar Compounds: Cyclopropylmethanesulfonyl chloride, Cyclopentylmethanesulfonyl chloride, and Cyclohexylmethanesulfonyl chloride.
Uniqueness: The presence of the cyclobutyl group imparts unique steric and electronic properties, which can influence its reactivity and selectivity in chemical reactions. .
Propriétés
Formule moléculaire |
C6H11ClO2S |
|---|---|
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
1-cyclobutylethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Clé InChI |
PVIRJQBYHVGOMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
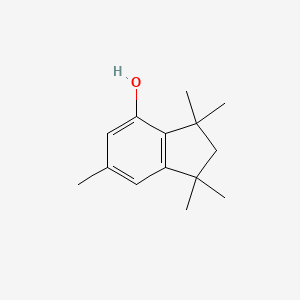
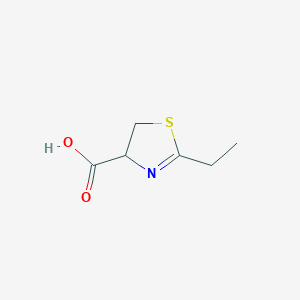
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
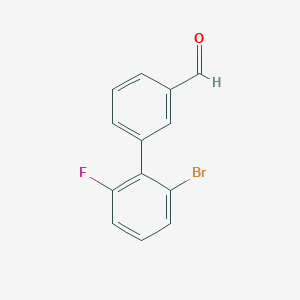
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
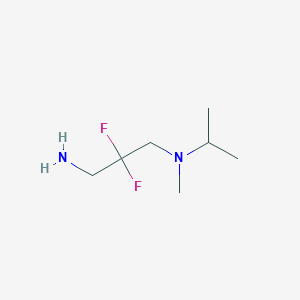

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)


